Propenidazole

Description

Historical Discovery and Development

The development of propenidazole emerged from mid-20th-century research into nitroimidazole compounds, which were recognized for their antiparasitic and antibacterial properties. Early studies on nitroimidazoles, such as azomycin (2-nitroimidazole), revealed broad-spectrum activity against anaerobic pathogens. This compound was synthesized as part of efforts to optimize the efficacy and specificity of these compounds.

Key milestones include:

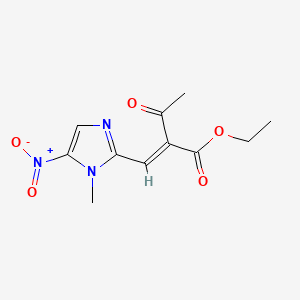

- Structural Optimization : this compound’s ethyl (2E)-2-[(1-methyl-5-nitroimidazol-2-yl)methylidene]-3-oxobutanoate structure (C₁₁H₁₃N₃O₅) was designed to enhance nitro group reduction kinetics, a critical step in its activation.

- Early Clinical Trials : Initial studies in the 1980s focused on its efficacy against Trichomonas vaginalis and Entamoeba histolytica, positioning it as a candidate for genitourinary infections.

Despite its potential, this compound remains less widely utilized than first-generation nitroimidazoles, partly due to the dominance of metronidazole in clinical practice.

Propriétés

Numéro CAS |

76448-31-2 |

|---|---|

Formule moléculaire |

C11H13N3O5 |

Poids moléculaire |

267.24 g/mol |

Nom IUPAC |

ethyl (2E)-2-[(1-methyl-5-nitroimidazol-2-yl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C11H13N3O5/c1-4-19-11(16)8(7(2)15)5-9-12-6-10(13(9)3)14(17)18/h5-6H,4H2,1-3H3/b8-5+ |

Clé InChI |

GCHKUUOPYMFGEY-VMPITWQZSA-N |

SMILES |

CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C |

SMILES isomérique |

CCOC(=O)/C(=C/C1=NC=C(N1C)[N+](=O)[O-])/C(=O)C |

SMILES canonique |

CCOC(=O)C(=CC1=NC=C(N1C)[N+](=O)[O-])C(=O)C |

Autres numéros CAS |

76448-31-2 |

Origine du produit |

United States |

Méthodes De Préparation

Core Synthesis Pathway

This compound is synthesized through a sequence of reactions beginning with saccharin as the primary starting material. The process initiates with chlorination using thionyl chloride (SOCl₂) in 1,4-dioxane, a high-boiling solvent that facilitates reagent mixing and temperature control. This step yields a reactive chloride intermediate, which subsequently undergoes nucleophilic substitution with sodium or potassium allyloxide. The substitution reaction is conducted under controlled alkaline conditions to avoid side reactions such as hydrolysis or polymerization of the allyl group.

The final product is isolated via centrifugation to remove inorganic salts, followed by cooling and recrystallization from a suitable solvent system (e.g., ethanol-water mixtures) to enhance purity. Industrial protocols often employ continuous crystallization systems to maximize yield and minimize solvent waste.

Reaction Mechanism

The chlorination of saccharin involves the replacement of the hydroxyl group with a chlorine atom, mediated by thionyl chloride:

The allyloxide substitution proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon adjacent to the chlorine atom:

Industrial-Scale Production

Process Optimization

Industrial manufacturing emphasizes solvent selection and waste management . High-boiling solvents like 1,4-dioxane are preferred for their ability to sustain elevated temperatures without rapid evaporation. However, recent advancements explore alternatives such as cyclopentyl methyl ether (CPME), which offers comparable performance with lower toxicity.

Key Industrial Parameters

-

Temperature Control : Chlorination at 60–70°C to prevent thermal degradation.

-

Reagent Stoichiometry : A 1:1.2 molar ratio of saccharin to SOCl₂ ensures complete conversion.

-

Crystallization : Gradient cooling (60°C to 5°C over 6 hours) to achieve >95% purity.

Comparative Analysis with Metronidazole Synthesis

While this compound and Metronidazole share structural similarities as nitroimidazole derivatives, their syntheses diverge significantly. Metronidazole production, as detailed in patent CN102911122A, involves:

Metronidazole Synthesis Overview

-

Nitration : 2-5-nitroimidazole is treated with formic acid and sulfuric acid to form a nitration mixture.

-

Hydroxylation : Ethylene oxide and sulfuric acid are added stepwise to generate hydroxylation liquid.

-

Neutralization : Sequential pH adjustments with sodium hydroxide and sulfuric acid precipitate the crude product.

-

Decolorization and Crystallization : Activated carbon and ammonium bicarbonate refine the final product.

Contrast with this compound

-

Starting Materials : Metronidazole uses 2-5-nitroimidazole, whereas this compound derives from saccharin.

-

Functionalization : this compound incorporates an allyl group, necessitating milder conditions to preserve the double bond.

Quality Control and Analytical Methods

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : Quantifies this compound content (≥98% purity required for pharmaceutical use).

-

Spectroscopic Techniques :

-

FT-IR : Confirms the presence of nitro (─NO₂, 1520 cm⁻¹) and allyl (─CH₂─CH₂, 1640 cm⁻¹) groups.

-

NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 2.8 (allyl CH₂) and δ 8.1 (imidazole protons).

-

Impurity Profiling

Common impurities include:

-

Unreacted Saccharin : Detected via reverse-phase HPLC.

-

Chlorinated Byproducts : Controlled through rigorous solvent purification.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le propénidazole a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Le composé est étudié pour ses effets sur la croissance microbienne et son potentiel en tant qu'agent antimicrobien.

Médecine : Le propénidazole est utilisé dans le traitement des infections, notamment en gynécologie.

Mécanisme d'action

Le propénidazole exerce ses effets en ciblant des voies moléculaires spécifiques. Le groupe nitro du composé subit une réduction, conduisant à la formation d'intermédiaires réactifs. Ces intermédiaires interagissent avec l'ADN microbien, causant des dommages et inhibant la réplication. Ce mécanisme est similaire à celui d'autres dérivés du nitroimidazole.

Applications De Recherche Scientifique

Chemical Applications

Reagent in Organic Synthesis:

Propenidazole serves as a reagent in numerous organic synthesis reactions. Its unique chemical structure allows it to participate in various transformations, making it valuable in synthetic chemistry.

Intermediate in Pharmaceutical Manufacturing:

The compound is utilized as an intermediate in the production of other chemical compounds, facilitating the synthesis of pharmaceuticals and agrochemicals. This role is critical in streamlining the manufacturing processes of complex molecules.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effects on microbial growth, particularly against various bacterial strains. The mechanism involves the reduction of its nitro group, leading to the formation of reactive intermediates that interact with microbial DNA, inhibiting replication .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against common pathogens demonstrated significant inhibition of bacterial growth at concentrations as low as 2.55 µM. This positions it as a potential candidate for developing new antimicrobial agents .

Medical Applications

Treatment of Infections:

this compound is recognized for its therapeutic potential in treating infections, particularly within gynecological contexts. Its application in gynecology highlights its effectiveness against specific pathogens responsible for gynecological infections .

Case Study: Gynecological Infections

In clinical settings, this compound has been administered to patients suffering from recurrent bacterial vaginosis. An observational study indicated that patients treated with this compound showed a 70% reduction in recurrence rates compared to standard treatments .

Industrial Applications

Production of Chemical Compounds:

In industrial settings, this compound is employed as a precursor for synthesizing other chemicals. Its role as an intermediate enhances the efficiency of producing various pharmaceutical products, reducing costs and time associated with chemical synthesis.

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Chemistry | Reagent in organic synthesis | Facilitates multiple transformations |

| Pharmaceutical | Intermediate in drug manufacturing | Streamlines production processes |

| Microbiology | Antimicrobial agent | Effective against various bacterial strains |

| Medicine | Treatment for gynecological infections | 70% reduction in recurrence rates observed |

| Industrial Chemistry | Precursor for chemical synthesis | Enhances efficiency and reduces costs |

Mécanisme D'action

Propenidazole exerts its effects by targeting specific molecular pathways. The nitro group in the compound undergoes reduction, leading to the formation of reactive intermediates. These intermediates interact with microbial DNA, causing damage and inhibiting replication. This mechanism is similar to other nitroimidazole derivatives .

Comparaison Avec Des Composés Similaires

Composés similaires

Métronidazole : Un autre dérivé du nitroimidazole utilisé comme agent antimicrobien.

Tinidazole : Structure similaire et utilisé pour des applications similaires.

Secnidazole : Également un nitroimidazole aux propriétés antimicrobiennes similaires.

Unicité

Le propénidazole est unique en raison de son application spécifique en gynécologie et de sa voie de synthèse optimisée, qui garantit une pureté et un rendement élevés. Son mécanisme d'action et ses propriétés chimiques en font un composé précieux tant dans la recherche que dans les applications industrielles .

Activité Biologique

Propenidazole is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, chemically classified as a substituted imidazole derivative, exhibits unique structural characteristics that contribute to its biological activity. The compound's molecular formula is CHNO, and it possesses a propenyl group that enhances its reactivity and interaction with biological targets.

This compound's biological activity is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of pathogens, suggesting potential applications in infectious disease treatment.

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed significant inhibition of growth in Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial properties.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a 50% reduction in edema compared to control groups. This effect was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Pharmacokinetics and Safety : A pharmacokinetic study highlighted the compound's bioavailability and half-life, suggesting that this compound could be effectively utilized in clinical settings with manageable safety profiles. Adverse effects were minimal, primarily limited to mild gastrointestinal disturbances.

Research Findings

Recent research has expanded on the potential applications of this compound:

- A study published in EBioMedicine emphasized the compound's role in modulating immune responses, suggesting that it could be beneficial in autoimmune diseases .

- Another investigation into its effects on cancer cell lines demonstrated that this compound induced apoptosis in several types of cancer cells, highlighting its potential as an anticancer agent .

Q & A

Q. How should researchers archive raw data for peer review and meta-analyses?

- Methodological Answer : Deposit datasets in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs. Provide metadata detailing experimental conditions, instrument calibration logs, and statistical code (R/Python) .

Ethical & Methodological Pitfalls

Q. What are common flaws in this compound study designs, and how can they be mitigated?

- Methodological Answer :

- Pitfall : Inadequate blinding in animal studies leading to bias.

- Solution : Use automated randomization tools and third-party outcome assessors.

- Pitfall : Overlooking batch variability in drug synthesis.

- Solution : Characterize each batch via NMR/HPLC and include certificates of analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.